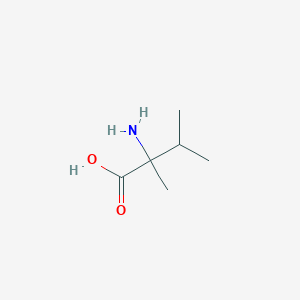

2-Amino-2,3-dimethylbutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-2,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYTYOMSQHBYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-19-2 | |

| Record name | NSC23276 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Nomenclature and Stereochemical Aspects of 2 Amino 2,3 Dimethylbutanoic Acid

Classification as a Branched-Chain Non-Proteinogenic Amino Acid

2-Amino-2,3-dimethylbutanoic acid is classified as a branched-chain, non-proteinogenic α-amino acid. lookchem.com This classification stems from its distinct molecular structure. It is a derivative of the proteinogenic amino acid valine, but with an additional methyl group. smolecule.commedchemexpress.com The term "branched-chain" refers to the presence of a non-linear carbon chain, in this case, the isopropyl group attached to the α-carbon.

Unlike the 20 common proteinogenic amino acids that are genetically coded for and incorporated into proteins during translation, this compound is considered "non-proteinogenic," meaning it is not naturally found in proteins. lookchem.com Its molecular formula is C₆H₁₃NO₂, and it has a molecular weight of 131.17 g/mol . smolecule.com This amino acid is also known by other names such as α,α-dimethyl-β-alanine. lookchem.com

While not incorporated into proteins, this compound and its derivatives are of interest in various scientific fields. For instance, it has been used as a model compound for studying enzyme-substrate interactions and protein folding due to its unique structure.

Enantiomeric Forms: (R)- and (S)-2-Amino-2,3-dimethylbutanoic Acid

A key feature of this compound is its chirality. The α-carbon atom is bonded to four different groups: an amino group (-NH₂), a carboxyl group (-COOH), a methyl group (-CH₃), and an isopropyl group (-CH(CH₃)₂). This makes the α-carbon a chiral center, resulting in the existence of two non-superimposable mirror images, or enantiomers. smolecule.com

These enantiomers are designated as (R)-2-amino-2,3-dimethylbutanoic acid and (S)-2-amino-2,3-dimethylbutanoic acid, based on the Cahn-Ingold-Prelog priority rules for assigning absolute configuration. smolecule.com The spatial arrangement of the atoms in these two forms is distinct. smolecule.com The (R)-enantiomer is also referred to as D-2-amino-3-methylbutanoic acid or D-Tle, while the (S)-enantiomer is a derivative of valine. medchemexpress.com

Separating these enantiomers from a racemic mixture (a mixture containing equal amounts of both) can be achieved through methods like crystallization-induced deracemization, which utilizes a resolving agent such as L-tartaric acid to selectively crystallize one enantiomer.

Table 1: Enantiomers of this compound

| Enantiomer | CAS Number | Other Names |

| (R)-2-Amino-2,3-dimethylbutanoic acid | 53940-82-2 | D-2-amino-3-methylbutanoic acid, D-Tle |

| (S)-2-Amino-2,3-dimethylbutanoic acid | 53940-83-3 | L-2-amino-2,3-dimethylbutanoic acid |

Data sourced from multiple references. medchemexpress.comnih.govbldpharm.com

Significance of Stereochemistry in Biochemical and Chemical Contexts

The stereochemistry of this compound is of paramount importance in both biochemical and chemical applications. The distinct three-dimensional arrangement of its enantiomers leads to different interactions with other chiral molecules, such as enzymes and receptors in biological systems. smolecule.comontosight.ai

In a biochemical context, the specific stereoisomer can significantly influence its biological activity and how it is metabolized. ontosight.ai For example, the interaction of each enantiomer with enzyme active sites can differ, leading to one form being a potent inhibitor while the other is inactive. smolecule.com The rigid structure and specific stereochemistry of these compounds make them valuable tools for studying chiral recognition in biological processes and for investigating metabolic pathways. smolecule.com Research has explored the potential for derivatives of this amino acid to possess antibacterial properties and to be used in the synthesis of pharmaceuticals for treating neurological disorders.

From a chemical standpoint, the enantiomers of this compound serve as crucial chiral building blocks in asymmetric synthesis. smolecule.com This allows for the creation of complex molecules with specific stereochemistry, which is a critical aspect in the development of pharmaceuticals, where the desired therapeutic effect is often associated with a single enantiomer. ontosight.ai The use of a specific enantiomer can also influence the efficacy and safety of the final product. ontosight.ai Furthermore, derivatives of this compound are utilized in the synthesis of agrochemicals, such as imidazolinone herbicides.

Advanced Synthetic Methodologies for 2 Amino 2,3 Dimethylbutanoic Acid

Asymmetric Synthesis Strategies for Enantiomeric Purity

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, bypassing the need for resolving a racemic mixture. Several key strategies have been employed for the enantioselective synthesis of 2-amino-2,3-dimethylbutanoic acid.

Chiral Catalysis and Ligand Design in Enantioselective Routes

The use of chiral catalysts is a cornerstone of asymmetric synthesis. In the context of this compound, research has focused on the design and application of chiral metal complexes to induce stereoselectivity. For instance, tris-heteroleptic bis-cyclometalated chiral-at-rhodium catalysts have been designed and synthesized for use in asymmetric catalysis. uni-marburg.de These catalysts, featuring a chiral arrangement of ligands around the central rhodium atom, can effectively control the stereochemical outcome of a reaction, leading to high enantiomeric excess (ee) of the desired product. The development of such catalysts often involves the use of chiral auxiliaries, such as chiral bis(oxazoline) ligands, to create the desired chiral environment. uni-marburg.de

Stereocontrolled Strecker Reaction Approaches

The Strecker synthesis, a classic method for producing amino acids, can be adapted for asymmetric synthesis. wikipedia.org This involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide. wikipedia.org To achieve stereocontrol, a chiral auxiliary or a chiral catalyst can be employed. One approach involves using a chiral amine, such as (S)-alpha-phenylethylamine, in place of ammonia, which leads to the formation of a chiral amino acid. wikipedia.org Another strategy is the use of a chiral catalyst, such as those derived from thiourea, to influence the addition of cyanide to the imine intermediate. wikipedia.org The initial product of the Strecker reaction is an α-aminonitrile, which is then hydrolyzed to the final amino acid. wikipedia.orgacs.org The enantiomeric excess of the aminonitrile precursor is crucial in determining the homochirality of the resulting amino acid. acs.org

Enantioselective Hydrogenation of Precursors

Enantioselective hydrogenation of prochiral precursors, such as α,β-unsaturated esters or dehydroamino acid derivatives, is a powerful method for producing chiral amino acids. smolecule.com This technique utilizes chiral catalysts, often based on transition metals like rhodium or ruthenium, to deliver hydrogen to one face of the double bond preferentially. smolecule.com For example, ruthenium-BINAP complexes have been shown to be effective in the enantioselective hydrogenation of α,β-didehydroamino acid derivatives. uni-koeln.de The choice of chiral ligand is critical for achieving high enantioselectivity.

Biocatalytic and Enzymatic Resolution Techniques

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiomerically pure amino acids. smolecule.comsciencenet.cn Enzymes can be used for both kinetic resolution of racemic mixtures and for asymmetric synthesis.

In kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically pure counterpart. Lipases, such as Candida antarctica Lipase B (CAL-B), have been successfully used to resolve racemic N-acetyl-2-amino-2,3-dimethylbutanoic acid. The enzyme selectively hydrolyzes one enantiomer, leaving the other in high enantiomeric excess.

Table 1: Enzyme Performance in Kinetic Resolution of N-acetyl-2-amino-2,3-dimethylbutanoic acid

| Lipase | Enantiomeric Excess (%) | Yield (%) |

| Candida antarctica Lipase B (CAL-B) | 99 | 45 |

| Pseudomonas cepacia | 92 | 38 |

| Thermomyces lanuginosus | 85 | 32 |

For asymmetric synthesis, amino acid dehydrogenases can be employed. For instance, a leucine (B10760876) dehydrogenase can be used to convert 3,3-dimethyl-2-oxobutanoic acid to (S)-2-amino-3,3-dimethylbutanoic acid with the help of a cofactor like NADH or NADPH. google.com A cofactor recycling system, often involving a ketoreductase and a secondary alcohol, is typically used to make the process more economical. google.com

Racemic Synthesis and Subsequent Chiral Resolution

An alternative to direct asymmetric synthesis is the production of a racemic mixture of this compound, followed by the separation of the enantiomers.

Hydrolysis of 2-Amino-2,3-dimethylbutanonitrile Routes

A common method for the racemic synthesis of this compound involves the hydrolysis of 2-amino-2,3-dimethylbutanonitrile. This hydrolysis is typically carried out using a strong acid, such as sulfuric acid. nih.gov The resulting product is a racemic mixture of the L- and R-enantiomers. nih.gov This racemic mixture can then be subjected to chiral resolution techniques, such as preparative chromatography using a chiral stationary phase, to isolate the individual enantiomers with high purity. researchgate.net

Crystallization-Induced Deracemization Protocols

Crystallization-induced deracemization (CID) represents a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. This method is particularly attractive as it can theoretically convert 100% of a racemate into a single desired enantiomer, combining the separation of enantiomers with in-situ racemization of the undesired enantiomer in the solution phase. For α,α-dialkylated amino acids like this compound, which are not found in proteins, obtaining enantiopure forms is crucial for their application as chiral building blocks in pharmaceuticals and other specialized chemicals.

The fundamental principle of CID relies on the ability of a chiral compound to crystallize as a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers. When a supersaturated solution of a racemic compound that forms a conglomerate is seeded with crystals of one enantiomer, that enantiomer will preferentially crystallize. If a racemizing agent is present in the solution, the undesired enantiomer in the liquid phase will be continuously converted into the desired enantiomer to maintain the racemic equilibrium, which then crystallizes. This process continues until the entire mixture is converted into the solid, enantiomerically pure form of the desired product.

A general protocol for the crystallization-induced deracemization of a racemic α,α-dialkylated amino acid involves dissolving the racemic compound in a suitable solvent system, often a mixture like ethanol (B145695) and water. A resolving agent, such as a chiral acid like L-tartaric acid, can be added to form diastereomeric salts with differential solubilities. This difference in solubility allows for the selective crystallization of one of the diastereomeric salts. The key is to have a racemization catalyst present in the solution to continuously convert the more soluble diastereomer into the less soluble one. The process is often facilitated by temperature cycling, which involves alternating between dissolution and crystallization to improve the deracemization efficiency. For instance, a racemic mixture of this compound can be treated with a resolving agent like L-tartaric acid in an ethanol/water mixture. Through controlled crystallization cycles, the (R)-enantiomer can be selectively crystallized due to the lower solubility of its tartrate salt, potentially achieving high purity after several recrystallization steps.

The success of CID is highly dependent on several factors, including the choice of solvent, the racemization catalyst, the temperature profile of the crystallization, and the intrinsic properties of the amino acid derivative. For some amino acids, the racemization can be achieved by adding an aldehyde to a highly concentrated solution of the amino acid in an aliphatic acid at elevated temperatures. This forms a Schiff base intermediate which facilitates the racemization process. While specific, detailed protocols for this compound in primary scientific literature are not abundant, the principles of CID have been successfully applied to a variety of other non-proteinogenic amino acids.

Prebiotic Chemical Pathways and Origins

The discovery of this compound and other non-proteinogenic amino acids in carbonaceous chondrites, such as the Murchison meteorite, has profound implications for our understanding of prebiotic chemistry and the origin of life. nasa.gov These extraterrestrial molecules provide a direct glimpse into the chemical inventory of the early solar system and suggest that the building blocks of life may have been delivered to a primitive Earth. nasa.gov

The presence of this compound in meteorites is strong evidence for its abiotic synthesis in extraterrestrial environments. nih.gov The analysis of its diastereomers in the Murchison meteorite was one of the first indicators of enantiomeric excesses in extraterrestrial amino acids. nih.gov This amino acid, along with other α,α-dialkylated amino acids, is considered to be uniquely meteoritic in origin as it is not typically found in the terrestrial biosphere. smolecule.com

The proposed synthetic pathway for α-amino acids like this compound in meteorites is the Strecker synthesis. This reaction involves the reaction of a ketone or aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. The precursors for this compound would be 3-methyl-2-butanone, ammonia, and hydrogen cyanide, all of which are plausible components of the parent bodies of carbonaceous chondrites.

One of the most intriguing aspects of meteoritic this compound is the observation of a significant deuterium (B1214612) enrichment. nih.gov The deuterium-to-hydrogen (D/H) ratio in this amino acid is among the highest ever recorded for a soluble organic compound in meteorites, approaching the values observed in interstellar molecules. nih.gov This high deuterium content strongly supports its extraterrestrial and likely interstellar origin, suggesting that at least the precursors to these amino acids were formed in cold, deuterium-rich interstellar environments before being incorporated into the meteorite parent body.

Chemical Reactivity and Derivatization of 2 Amino 2,3 Dimethylbutanoic Acid

Fundamental Chemical Transformations of Amino and Carboxyl Groups

The presence of both an amino group and a carboxyl group imparts a rich and versatile chemical reactivity to 2-Amino-2,3-dimethylbutanoic acid. These functional groups can undergo a variety of transformations, allowing for the synthesis of a wide range of derivatives.

Selective Oxidation Reactions

The amino group of this compound can be oxidized to form nitro or nitrile derivatives. smolecule.com Typical oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). smolecule.com The specific product formed often depends on the reaction conditions and the strength of the oxidizing agent used.

Reductive Transformations

The carboxyl group of this compound is susceptible to reduction. smolecule.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be employed to reduce the carboxylic acid to a primary alcohol, yielding 2-amino-2,3-dimethylbutanol. smolecule.com Under carefully controlled conditions, it may also be possible to achieve partial reduction to the corresponding aldehyde.

Substitution Reactions at Key Functional Sites

Both the amino and carboxyl groups can participate in substitution reactions. The hydrogen atoms of the amino group can be replaced by other functional groups, such as alkyl or acyl groups. smolecule.com Similarly, the hydroxyl group of the carboxyl function can be substituted, for instance, through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding acyl chloride or acyl bromide. smolecule.com

Table 1: Summary of Fundamental Chemical Transformations

| Transformation | Functional Group | Reagents | Major Products |

| Oxidation | Amino Group | KMnO₄, CrO₃ | Nitro or Nitrile derivatives |

| Reduction | Carboxyl Group | LiAlH₄, NaBH₄ | Alcohols, Aldehydes |

| Substitution | Amino/Carboxyl | Alkylating agents, Acylating agents, SOCl₂, PBr₃ | Alkylated/acylated amines, Acyl halides |

Synthesis of Esters and Amides of this compound

The carboxyl group of this compound readily undergoes esterification and amidation reactions. Esterification is typically achieved by reacting the amino acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com For example, reaction with methanol (B129727) and sulfuric acid yields the corresponding methyl ester. google.com

Amide synthesis can be accomplished through various methods. One common approach involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with an amine. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct formation of an amide bond between the amino acid and an amine. A specific example is the synthesis of 2-amino-2,3-dimethylbutyramide (B41022) from this compound. google.com

Table 2: Examples of Ester and Amide Synthesis

| Derivative | Reactants | Key Reagents/Conditions |

| Methyl 2-amino-2,3-dimethylbutanoate | This compound, Methanol | Sulfuric acid, Reflux |

| 2-Amino-2,3-dimethylbutyramide | This compound, Ammonia (B1221849) | DCC or conversion to acyl chloride |

Development of Protected Derivatives for Chemical Synthesis

In peptide synthesis and other complex organic transformations, it is often necessary to selectively protect one of the functional groups of an amino acid to prevent unwanted side reactions.

Amino Group Protection Strategies

The amino group of this compound can be protected with various protecting groups. Common protecting groups for amino acids include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). acs.org

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). mdpi.com This protecting group is stable under many reaction conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA). acs.org

The Cbz group is introduced using benzyl (B1604629) chloroformate. acs.org This group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.

Another protecting group that has been utilized in the synthesis of derivatives of β,β-dimethylated amino acids is the 9-phenylfluorenyl (PhFl) group. acs.org The bulkiness of the PhFl group can offer advantages in directing the regioselectivity of certain reactions. acs.org

Table 3: Common Amino-Protecting Groups

| Protecting Group | Abbreviation | Reagent for Introduction | Conditions for Removal |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation |

| 9-Phenylfluorenyl | PhFl | 9-Phenylfluorenyl chloride | Catalytic hydrogenation |

Spectroscopic and Structural Elucidation of 2 Amino 2,3 Dimethylbutanoic Acid and Its Derivatives

Advanced Chromatographic Techniques for Separation and Analysis

Chromatographic methods are indispensable for the separation, purification, and analytical assessment of 2-amino-2,3-dimethylbutanoic acid, particularly for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a critical technique for separating the (R)- and (S)-enantiomers of this compound, which is essential for stereospecific synthesis and pharmaceutical applications. The direct analysis of underivatized amino acid enantiomers can be challenging due to their zwitterionic nature and poor solubility in non-polar solvents. sigmaaldrich.com However, macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those employing teicoplanin, are effective for resolving native amino acids. sigmaaldrich.com For instance, the use of a Chiralpak IA-3 column allows for the baseline separation of the enantiomers. A typical mobile phase for such a separation consists of a mixture of hexane, isopropanol, and trifluoroacetic acid.

| Chromatographic Method | Stationary Phase | Mobile Phase | Result |

| Chiral HPLC | Chiralpak IA-3 (3 µm) | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1) | Baseline separation of (R)- and (S)-enantiomers with a 2.3-minute retention time difference. |

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of this compound, especially in complex matrices like extraterrestrial samples. nasa.govnasa.gov Due to the low volatility of amino acids, derivatization is a necessary step prior to GC analysis. nasa.gov A common method involves esterifying the carboxylic acid group and adding a trifluoroacetyl group to the amine. nasa.gov Enantiomeric separation can then be achieved using a chromatography column with a chiral stationary phase. nasa.gov This technique has been successfully used to identify 2-amino-2,3-dimethylbutyric acid in hot-water extracts of the Murchison meteorite. nasa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules by providing detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C). While comprehensive spectral data for the parent compound is not extensively detailed in readily available literature, analysis of its structure and data from closely related derivatives allows for a confident prediction of its spectral features. rsc.org

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the different methyl groups and the methine proton. The ¹³C NMR spectrum provides evidence for each unique carbon environment within the molecule. For example, a supporting document for a related synthesis shows the ¹³C NMR spectrum for 2-amino-3,3-dimethylbutanoic acid, a close structural isomer, providing insight into the expected chemical shifts. rsc.org The analysis of derivatives such as (2R)-2-(dimethylamino)-3,3-dimethylbutanoic acid also relies on ¹H-NMR and ¹³C-NMR to confirm its structure.

Expected NMR Data for this compound:

¹H NMR: Signals corresponding to the C2-methyl group, the two C3-methyl groups (which may be equivalent or non-equivalent depending on stereochemistry and solvent), the C3-methine proton, the amine protons (-NH₂), and the carboxylic acid proton (-COOH). The latter two may be broad or exchange with the solvent.

¹³C NMR: Resonances for the C2-methyl carbon, the C3-methyl carbons, the quaternary C2 carbon, the C3 methine carbon, and the carbonyl carbon of the carboxylic acid group.

Infrared (IR) Absorption Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features: the amino group, the carboxylic acid group, and the alkyl framework. nih.gov

The spectrum is recorded using techniques such as a KBr-pellet, where the sample is dispersed in potassium bromide and pressed into a disc. nih.gov The presence of both an amino group (-NH₂) and a carboxylic acid group (-COOH) means the compound exists as a zwitterion in the solid state, which influences the spectrum.

Typical IR Absorption Frequencies for this compound:

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Notes |

|---|---|---|---|

| Amino Group (as -NH₃⁺) | N-H Stretch | 3200 - 2800 (broad) | Overlaps with O-H and C-H stretching regions. |

| Carboxylic Acid (as -COO⁻) | C=O Stretch (asymmetric) | ~1600 (strong) | Characteristic of the carboxylate anion. |

| Carboxylic Acid (as -COOH) | O-H Stretch | 3300 - 2400 (very broad) | Typical for hydrogen-bonded carboxylic acids. uc.edu |

| Carboxylic Acid (as -COOH) | C=O Stretch | 1730 - 1700 (strong) | Present if not in zwitterionic form. uc.edu |

| Alkyl Groups | C-H Stretch | 3000 - 2850 (strong) | From the methyl and methine groups. uc.edu |

Circular Dichroism (CD) Spectroscopy for Chiral Characterization

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, making it an invaluable tool for investigating chiral molecules like the enantiomers of this compound.

Vibrational Circular Dichroism (VCD): VCD, which operates in the infrared region, is particularly powerful for determining the absolute configuration of a chiral molecule. For (R)-2-amino-2,3-dimethylbutanoic acid, VCD analysis reveals characteristic spectral peaks that confirm its specific three-dimensional arrangement.

| Technique | Enantiomer | Characteristic Peaks (cm⁻¹) | Application |

| VCD | (R)-2-Amino-2,3-dimethylbutanoic acid | 1,250 and 1,450 | Confirmation of absolute configuration. |

Electronic Circular Dichroism: In the UV region, CD spectroscopy is used to study the conformation of larger molecules containing this amino acid. For example, when L-2-amino-3,3-dimethylbutanoic acid is incorporated into a protein, CD thermal denaturation curves can be used to assess the stability of the resulting mutant protein. acs.org It is also a standard method, alongside NMR, for monitoring the separation of amino acid signals and determining enantiomeric excess. rsc.org

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common configuration for the analysis of this compound. nih.gov The NIST Mass Spectrometry Data Center contains a reference spectrum for this compound, which shows a characteristic fragmentation pattern. nih.gov The fragmentation of the molecular ion provides clues to the molecule's structure. Common fragment ions for amino acids include those resulting from the loss of the carboxyl group. libretexts.org

Key GC-MS Fragmentation Data for this compound:

| Database/Source | Top Peak (m/z) | 2nd Highest Peak (m/z) | 3rd Highest Peak (m/z) |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a softer ionization technique that can be used for the rapid and sensitive determination of enantiomeric excess without requiring chromatography, often by forming diastereomeric complexes with a chiral selector. rsc.org

X-Ray Crystallographic Studies of Solid-State Structures

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its crystalline solid state, including precise bond lengths, bond angles, and absolute configuration. While crystallographic data for the parent this compound is not prominently available in the surveyed literature, studies on closely related compounds and derivatives demonstrate the power of this technique.

For example, the absolute configuration of D-tert-leucine, a structural isomer, has been determined by X-ray crystallography. Furthermore, the crystal structures of peptides containing various dimethyl-substituted amino acid residues have been investigated to understand their conformational preferences and how they influence peptide secondary structures like helices and turns. These studies reveal how the specific placement of the geminal dimethyl groups dictates folding patterns and intermolecular interactions in the solid state.

Applications of 2 Amino 2,3 Dimethylbutanoic Acid in Organic and Materials Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The chirality of 2-amino-2,3-dimethylbutanoic acid makes it a crucial starting material or intermediate in asymmetric synthesis, where the controlled formation of a specific enantiomer of a chiral product is essential.

This compound serves as a versatile chiral building block for the synthesis of a variety of stereochemically defined organic molecules. smolecule.com Its enantiomerically pure forms, (R)- and (S)-2-amino-2,3-dimethylbutanoic acid, are instrumental in creating complex structures with high stereoselectivity. chimia.chresearchgate.net The synthesis of these enantiomerically pure forms can be achieved through methods like enzymatic resolution, where biocatalysts such as lipases are used to separate racemic mixtures, and asymmetric hydrogenation using chiral catalysts. smolecule.com For instance, a method combining racemic synthesis with chiral crystallization using a resolving agent like L-tartaric acid has been shown to yield the (R)-enantiomer with high purity.

One notable application is in the synthesis of α,α-disubstituted amino acids, which are important analogs of unnatural amino acids used in peptide mimetics and de novo protein design. rug.nl The Strecker synthesis, a classic method for producing amino acids, has been adapted for the asymmetric synthesis of compounds like (S)-N-ethoxycarbonyl-α-methylvaline, a derivative of this compound. rug.nl This highlights the compound's role in constructing molecules with specific three-dimensional arrangements, which is critical for their biological activity. ontosight.ai

The utility of this compound extends to the agrochemical and fine chemical industries. It is a known intermediate in the synthesis of certain herbicides. Specifically, derivatives of this amino acid have been investigated for their potential to enhance the efficacy of herbicides through structural modifications.

In the realm of fine chemicals, both L- and D-isomers of 2-amino-3,3-dimethylbutanoic acid (a related compound) are recognized as important molecules for synthesizing a wide array of chiral auxiliaries. chimia.chresearchgate.net These auxiliaries are crucial for controlling stereochemistry in various chemical reactions. The production of enantiomerically pure amino acids, including derivatives of this compound, is a key focus in industrial asymmetric synthesis. researchgate.net

| Application Area | Specific Use of this compound | Significance |

| Agrochemicals | Intermediate in the synthesis of imidazolinone herbicides. | Enhances the efficacy of the final herbicide product. |

| Fine Chemicals | Precursor for a variety of chiral auxiliaries. chimia.chresearchgate.net | Enables the synthesis of other valuable, stereochemically pure chemicals. |

| Pharmaceuticals | Building block in the synthesis of various pharmaceutical compounds. smolecule.comontosight.ai | The stereochemistry of the final drug product, influenced by the starting material, can significantly impact its biological activity and safety. ontosight.ai |

Integration into Peptide Synthesis

The incorporation of this compound and its derivatives into peptide chains is a significant area of research, offering a way to create peptides with modified structures and properties. smolecule.comontosight.ai This non-natural amino acid can be integrated into peptide display systems to enhance pharmacokinetic parameters. nih.gov

Solid-phase peptide synthesis (SPPS) is a widely used technique for creating peptides, and this compound derivatives are valuable in this process. ontosight.aivulcanchem.com In SPPS, amino acids are sequentially added to a growing peptide chain that is attached to a solid support. beilstein-journals.org Protected forms of the amino acid, such as (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, are used as building blocks. ontosight.ai The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amino function, which can be easily removed to allow for the addition of the next amino acid in the sequence. ontosight.ai

The standard Fmoc/t-Bu protecting-group strategy is commonly employed in automated SPPS. beilstein-journals.org The use of non-natural amino acids like (S)-2-amino-3,3-dimethylbutanoic acid in such syntheses allows for the creation of peptides with novel properties. nih.gov For example, (S)-2-Azido-3,3-dimethylbutanoic acid can be used as a non-proteinogenic amino acid analog in SPPS. vulcanchem.com

This compound and its derivatives are also utilized in solution-phase peptide synthesis (SolPS). rsc.org In this method, the peptide is synthesized while dissolved in a solvent. Recent advancements have focused on developing efficient and sustainable SolPS protocols. One such protocol utilizes cyclic propylphosphonic anhydride (B1165640) (T3P®) to promote peptide bond formation quickly and with high efficiency, minimizing side reactions like epimerization. unibo.it This method has been successfully applied to the iterative synthesis of a pentapeptide using both N-Boc and N-Fmoc protected amino acids. unibo.it

| Synthesis Method | Role of this compound | Key Features |

| Solid-Phase Peptide Synthesis (SPPS) | Incorporated as a protected building block (e.g., Boc-protected). ontosight.ai | Enables automated synthesis and the creation of peptides with modified structures. nih.govbeilstein-journals.org |

| Solution-Phase Peptide Synthesis (SolPS) | Used as a component in the synthesis of peptides in solution. rsc.org | Modern protocols allow for rapid and efficient synthesis with minimal side products. unibo.it |

Studies on model pentapeptides containing enantiomerically pure, 2,2-disubstituted glycines (a class to which this compound belongs) have been conducted to analyze their conformations in both solution and solid states using techniques like NMR spectroscopy and X-ray crystallography. uzh.ch The incorporation of such bulky residues can induce specific secondary structures, such as helical conformations, which are essential for the biological function of certain peptides like peptaibols. uzh.ch The steric hindrance provided by the dimethyl substitution can lead to unique folding patterns that are not observed with natural amino acids. For instance, research on hybrid peptides containing achiral α-amino acid residues and γ-amino acid residues like 4-amino-3,3-dimethylbutanoic acid has shown the induction of both left- and right-handed helical conformations. researchgate.net

Design and Synthesis of Unnatural Peptide Analogs

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to develop peptidomimetics with enhanced therapeutic properties. This compound, a sterically hindered α,α-disubstituted amino acid, is of significant interest in this field. Its unique structure, featuring a quaternary α-carbon and a bulky tert-butyl-like side chain (from the dimethylated β-carbon), imposes significant conformational constraints on the peptide backbone. This restriction of the available conformational space, particularly the dihedral angles (φ and ψ), is a key feature exploited in the design of unnatural peptide analogs with well-defined secondary structures and improved pharmacological profiles. nih.govcsic.esuminho.pt

One of the primary effects of incorporating this compound (also known as α-methylvaline) is the stabilization of helical conformations. nih.govmanchester.ac.uk The steric hindrance from the gem-dimethyl group at the α-position favors tighter, more compact structures like the 3(10)-helix over more relaxed conformations. nih.gov Research on linear peptides based on L-(αMe)Val has demonstrated that the length of the peptide chain influences the stability of the resulting helix. While shorter peptides may exhibit dynamic helical distortions, longer oligomers can adopt stable 3(10)-helical structures in solution. nih.gov This ability to pre-organize a peptide into a specific bioactive conformation is crucial for enhancing binding affinity to biological targets and can improve resistance to proteolytic degradation. nih.gov

Furthermore, the chirality of this compound can be used to control the screw-sense (handedness) of the induced helix. For instance, when an L-α-methylvaline residue is placed at the N-terminus of an oligomer of the achiral amino acid α-aminoisobutyric acid (Aib), it promotes the formation of a right-handed Type III β-turn, which in turn induces a right-handed 3(10)-helix throughout the Aib segment. manchester.ac.uk This contrasts with its tertiary analogue, L-valine, which induces a left-handed helix, highlighting the profound impact of the α-methyl group. manchester.ac.uk This principle is applied in creating peptidomimetics for various targets, including somatostatin (B550006) receptor analogs and dopamine (B1211576) receptor modulators, where precise conformational control is essential for activity. nih.govresearchgate.net

| Peptide System | Key Research Finding | Resulting Conformation | Reference |

|---|---|---|---|

| Linear L-(αMe)Val oligomers | Conformational features were studied using IR and CD spectra. The stability of the helix is dependent on the peptide chain length. | Longer peptides (containing five residues) adopt a stable 3(10)-helical structure. Shorter peptides populate a 3(10)-helix-like conformation with dynamic distortions. | nih.gov |

| Aib oligomers with N-terminal L-(αMe)Val | The quaternary L-amino acid at the N-terminus was shown by X-ray crystallography and NMR to induce a specific type of β-turn. | Induces a right-handed Type III β-turn, leading to a right-handed 3(10)-helix. | manchester.ac.uk |

| L-prolyl-L-leucyl-glycinamide (PLG) peptidomimetics | Incorporation of α,α-disubstituted amino acids was used to explore the effects of conformational constraints at specific torsion angles. | Creates constrained conformations verified by X-ray crystallography and circular dichroism. | nih.gov |

| Somatostatin analogs (BIM-23052) | Sterically restricted amino acids, including tert-leucine (Tle), a related compound, were incorporated to improve activity. | The constrained amino acid contributes to high affinity for somatostatin receptors and potent in vitro activity against tumor cell lines. | researchgate.net |

Development of Chiral Polymeric Materials

The chirality and constrained nature of this compound make it a valuable monomer for the synthesis of advanced chiral polymeric materials. Chiral polymers are sought after for a range of applications, including enantioselective separations, asymmetric catalysis, and the development of materials with unique chiroptical properties. The incorporation of a chiral, structurally defined monomer like this compound into a polymer backbone can impart a higher-order, controlled secondary structure, such as a stable helical conformation, to the entire macromolecule. Current time information in Bangalore, IN.nih.gov

A common and effective method for synthesizing polypeptides and related chiral polymers from α-amino acids is the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs). The NCA derivative of this compound can be polymerized using various initiators to create polymers with controlled molecular weights and specific end-groups. figshare.com The resulting polymers, composed of repeating α,α-disubstituted amino acid units, often adopt stable helical structures due to the steric demands of the monomers. nih.gov

Another innovative approach for creating ordered, chiral polymers involves the polycondensation of alternating chiral and achiral α,α-disubstituted α-amino acid units. nih.gov For example, techniques like the Ugi reaction-based polycondensation allow for the synthesis of peptidomimetics with a precisely controlled sequence. nih.gov Studies on such alternating copolymers have revealed fascinating conformational behaviors. Depending on the environment, these polymers can switch between different ordered structures. In a polar solvent, intrachain hydrogen bonds can lead to a preferred-handed 3(10)-helical conformation, while in less polar solvents, different hydrogen bonding patterns can cause the polymer to adopt a more extended, planar conformation. nih.gov This responsiveness to external stimuli makes these materials candidates for "smart" materials and sensors. The development of such polymers relies on the fundamental ability of chiral monomers like this compound to direct the stereochemistry and folding of the entire polymer chain.

| Synthetic Strategy | Monomer Type | Resulting Polymer Characteristics | Potential Applications |

|---|---|---|---|

| Ring-Opening Polymerization (ROP) | N-Carboxyanhydride (NCA) of this compound | Polypeptides with controlled molecular weight and stable helical secondary structures. | Chiral stationary phases, asymmetric catalysis, biomaterials. |

| Ugi Reaction-Based Polycondensation | Alternating chiral (e.g., α-methylphenylalanine) and achiral α,α-disubstituted amino acids | Ordered, sequence-controlled peptidomimetics. Conformation can be solvent-dependent (e.g., 3(10)-helix vs. extended C5-conformation). | Smart materials, chiroptical switches, drug delivery systems. |

Biochemical and Biological Research Perspectives on 2 Amino 2,3 Dimethylbutanoic Acid

Investigation of Metabolic Pathways Involving 2-Amino-2,3-dimethylbutanoic Acid

This compound, a non-proteinogenic amino acid, is a subject of interest in biochemical research, particularly in the context of metabolic pathways. smolecule.comcymitquimica.com It is recognized as a derivative of valine, an essential branched-chain amino acid crucial for protein synthesis and various metabolic processes. smolecule.comchemsrc.commedchemexpress.comreactivi.ro Some studies have indicated that it may be a byproduct of leucine (B10760876) metabolism. lookchem.com

Elucidation of Enzymatic Breakdown and Metabolite Formation

The structural characteristics of this compound make it a substrate for enzymatic reactions, leading to the formation of various metabolites. The amino group can be oxidized to a nitro or nitrile group, while the carboxyl group can be reduced to an alcohol or aldehyde. smolecule.com Additionally, substitution reactions can occur at the amino or carboxyl groups. smolecule.com

The study of the metabolism of this compound provides valuable insights into the enzymes involved in its breakdown and the resulting intermediate metabolites. smolecule.com This information is crucial for understanding broader biological processes. smolecule.com For instance, the enzymatic synthesis of related compounds, such as (R)-2-Hydroxy-3,3-dimethylbutanoic acid, is an area of active research. researchgate.net

Role as a Model Compound in Metabolic Studies

Due to its specific structural features, this compound serves as a valuable model compound for investigating metabolic pathways. smolecule.com Its metabolism in different organisms can elucidate the roles of various enzymes and the formation of intermediate metabolites, which is fundamental to understanding diverse biological processes. smolecule.comontosight.ai The study of related compounds, like 2,3-dimethylbutanoic acid, and their metabolites in conditions such as organic aciduria helps to shed light on metabolic disorders involving branched-chain amino acids.

Studies on Enzyme-Substrate Interactions and Protein Folding Mechanisms

The unique structure of this compound makes it a useful tool for studying enzyme-substrate interactions and protein folding. Its stereochemistry plays a significant role in its biological interactions. The amino group of the compound can form hydrogen bonds with the active sites of enzymes, while the carboxyl group can participate in ionic interactions, thereby modulating enzyme activity. smolecule.com These interactions are key to its function as either a substrate or an inhibitor in biochemical pathways.

Mechanistic Insights into Molecular Target Interactions (e.g., Enzymes, Receptors)

The biological activity of this compound is attributed to its interactions with specific molecular targets, including enzymes and receptors. smolecule.com Its structural features allow it to influence enzyme kinetics through mechanisms such as competitive inhibition or allosteric modulation. smolecule.com These interactions are fundamental to understanding metabolic pathways and for the development of targeted therapeutic agents. smolecule.com There is also ongoing research into its potential interactions with neurotransmitter receptors in the brain. smolecule.com

Exploration of Biological Activities of this compound Derivatives

Derivatives of this compound have been a focus of research for their potential biological activities.

In Vitro Studies on Antibacterial Properties

Recent studies have investigated the antibacterial properties of derivatives of this compound. For instance, coordination compounds synthesized from (R)-2-amino-3-methylbutanoic acid have demonstrated significant antibacterial activity against various microbial strains. In some cases, the minimum inhibitory concentrations (MIC) of these complexes were found to be as low as 0.875 µg/mL, indicating potent antibacterial effects.

| Compound/Derivative | Noteworthy Biological Activity |

| This compound | Valine derivative, involved in metabolic pathways. smolecule.comchemsrc.commedchemexpress.comreactivi.ro |

| (R)-2-amino-3-methylbutanoic acid coordination compounds | Showed significant antibacterial activity with MIC values as low as 0.875 µg/mL. |

Q & A

Q. What are the standard synthetic routes for producing 2-Amino-2,3-dimethylbutanoic acid, and how are intermediates purified?

The synthesis typically involves multi-step routes with chiral control. For example, (S)-(-)-α-methylvaline (a derivative) is synthesized via hydrolysis of 2-amino-2,3-dimethylbutanamide intermediates. Key steps include:

- Formation of Schiff base intermediates using aldehydes (e.g., pyridoxal) to stabilize the α-carbon .

- Phosphorylation reactions with diethyl phosphonate under controlled heating (55°C), followed by column chromatography (silica gel, pentane/acetone eluent) for purification .

- Chiral resolution via HPLC to isolate enantiomers, confirmed by optical rotation and retention time analysis .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Nuclear Magnetic Resonance (NMR): Assigns stereochemistry and confirms substituent positions (e.g., methyl groups at C2 and C3) .

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks for intermediates) .

- High-Performance Liquid Chromatography (HPLC): Quantifies enantiomeric excess using chiral columns (e.g., >99% ee achieved for (S)-enantiomers) .

Advanced Research Questions

Q. How can enantiomeric excess be optimized when stereoselectivity is low in synthesis?

- Chiral Auxiliaries: Use of pyridoxal or other aldehydes to form Schiff bases, stabilizing intermediates and enhancing stereochemical control .

- Kinetic Resolution: Selective enzymatic hydrolysis or crystallization of racemic mixtures to favor one enantiomer .

- Dynamic Kinetic Resolution: Catalytic systems (e.g., palladium) that racemize intermediates while forming stereoisomers .

Q. What methodologies address contradictions between synthetic yield and enantiomeric purity?

- Reaction Condition Screening: Adjusting temperature, solvent polarity, or catalyst loading to balance yield and stereoselectivity. For example, lower temperatures (e.g., 0–25°C) may favor enantioselectivity over reaction rate .

- Post-Synthesis Analysis: Compare NMR data with computational predictions (e.g., density functional theory) to identify byproducts or racemization events .

Q. How does this compound serve as a biosignature in astrobiology studies?

- Chirality as a Biomarker: Non-racemic enantiomeric excess (e.g., L-enantiomer dominance) in meteorites like Murchison suggests prebiotic synthesis pathways. This compound’s resistance to racemization under extreme conditions makes it a candidate for detecting extraterrestrial life .

- Metabolic Precursor Role: Acts as a precursor to proteinogenic amino acids in simulated prebiotic environments, verified via isotope-labeled degradation studies .

Q. What computational tools are used to predict physicochemical properties of this compound?

- Quantitative Structure-Property Relationship (QSPR): Correlates molecular descriptors (e.g., logP, polar surface area) with solubility or stability .

- Neural Networks: Predicts spectroscopic signatures (e.g., 13C NMR shifts) based on training datasets of analogous branched-chain amino acids .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported enantiomeric ratios across studies?

Q. Why do synthetic yields vary between phosphorylation and hydrolysis routes?

- Side Reactions: Phosphorylation (e.g., with diethyl phosphonate) may generate byproducts like oxidized intermediates, reducing yield. Hydrolysis routes avoid this but require stringent pH control to prevent racemization .

- Purification Efficiency: Column chromatography recovers >85% pure product in phosphorylation routes, whereas crystallization in hydrolysis methods may sacrifice yield for purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.